3-Chloro-4-ethynylaniline
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Overview
Description
3-Chloro-4-ethynylaniline is an organic compound with the molecular formula C8H6ClN It is characterized by the presence of a chlorine atom at the third position and an ethynyl group at the fourth position on the aniline ring
Scientific Research Applications
3-Chloro-4-ethynylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
They typically undergo electrophilic aromatic substitution, a polar, stepwise process where an electrophile attacks a carbon to form a cationic intermediate .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially impact its bioavailability.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be hypothesized that it may cause changes at the molecular level that could potentially affect cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethynylaniline. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility could be influenced by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethynylaniline typically involves the introduction of the ethynyl group onto a chlorinated aniline derivative. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated aromatic compound with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethynylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products:
Substituted Anilines: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Coupled Products: Formed from coupling reactions.
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but lacks the ethynyl group.
3-Ethynylaniline: Similar structure but lacks the chlorine atom.
4-Ethynylaniline: Similar structure but with the ethynyl group at a different position.
Properties
IUPAC Name |
3-chloro-4-ethynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVJMGWFQPCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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